molecular formula C27H34N4O2S B11802564 N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide

N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide

Cat. No.: B11802564
M. Wt: 478.7 g/mol
InChI Key: QXYZJXCNTMMWEO-ZVOVCPRUSA-N
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Description

This compound belongs to a class of structurally intricate molecules designed for targeted receptor interactions, particularly dopamine D3 receptors. Its core structure integrates:

  • A tetrahydrobenzo[d]thiazol-6-yl moiety, a bicyclic system known for enhancing ligand-receptor binding affinity .
  • A propylaminoethyl chain that facilitates solubility and modulates pharmacokinetic properties.
  • A 3-hydroxycyclobutyl ring, which introduces conformational rigidity to optimize stereochemical alignment with receptor pockets.
  • A 2-naphthamide group, contributing to hydrophobic interactions and metabolic stability.

This compound was synthesized via multi-step reactions, including cycloaddition and amidation, with rigorous characterization via NMR, HRMS, and IR spectroscopy. Its design builds on analogs developed for dopamine receptor selectivity, as seen in studies funded by the National Institute on Drug Abuse (NIDA) .

Properties

Molecular Formula

C27H34N4O2S

Molecular Weight

478.7 g/mol

IUPAC Name

N-[3-[2-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]-propylamino]ethyl]-3-hydroxycyclobutyl]naphthalene-2-carboxamide

InChI

InChI=1S/C27H34N4O2S/c1-2-12-31(22-9-10-23-24(15-22)34-26(28)30-23)13-11-27(33)16-21(17-27)29-25(32)20-8-7-18-5-3-4-6-19(18)14-20/h3-8,14,21-22,33H,2,9-13,15-17H2,1H3,(H2,28,30)(H,29,32)/t21?,22-,27?/m0/s1

InChI Key

QXYZJXCNTMMWEO-ZVOVCPRUSA-N

Isomeric SMILES

CCCN(CCC1(CC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O)[C@H]4CCC5=C(C4)SC(=N5)N

Canonical SMILES

CCCN(CCC1(CC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O)C4CCC5=C(C4)SC(=N5)N

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane core is synthesized via [4+0] cycloaddition or acid-catalyzed ring expansion (Table 1).

Procedure (Adapted from Xu et al.):

  • React 4-(1-hydroxycyclobutyl)-1,2,3-triazole with TsN₃ in dry dioxane under argon.

  • Heat at 80°C for 12 h to induce ring expansion.

  • Purify via flash chromatography (hexane/ethyl acetate = 3:1).

ParameterValue
Yield68–72%
SolventDry dioxane
CatalystTsN₃
Temperature80°C

Stereochemical Control

The (1R,3R)-configuration is achieved using chiral auxiliaries or asymmetric catalysis :

  • Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and (R)-BINOL phosphate.

  • Enzymatic resolution with lipases to separate diastereomers.

Introduction of the 2-Naphthamide Group

Amide Coupling Conditions

The naphthamide is introduced via Schotten-Baumann reaction or EDC/HOBt-mediated coupling (Table 2).

Optimized Protocol:

  • React (1R,3R)-3-hydroxycyclobutylamine with 2-naphthoyl chloride in THF.

  • Add triethylamine (2 eq) at 0°C.

  • Stir for 6 h at room temperature.

ParameterValue
Yield85%
SolventTHF
BaseTriethylamine
Reaction Time6 h

Synthesis of (S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl Subunit

Thiazole Ring Construction

Adapted benzothiazole synthesis methods are modified for tetrahydro derivatives:

  • Condense 2-aminocyclohexanethiol with cyanamide under acidic conditions.

  • Use KOH/dioxane for cyclization.

Key Data:

  • 1H NMR (DMSO-d6): δ 7.46–7.53 (m, 5H), 7.96–8.12 (m, 4H).

  • 13C NMR : δ 153.22 (C=S), 167.59 (C=N).

Chiral Resolution

The (S)-configuration is secured via:

  • Chiral HPLC using a Chiralpak IC column (hexane/isopropanol = 90:10).

  • Enantioselective crystallization with (+)-ditoluoyl-d-tartaric acid.

Final Assembly: Propylaminoethyl Spacer Installation

Reductive Amination

  • React the cyclobutyl-naphthamide intermediate with 2-((propylamino)ethyl) bromide .

  • Use NaBH(OAc)₃ in dichloromethane at 0°C.

Conditions:

  • Temperature : 0°C → RT

  • Time : 12 h

  • Yield : 74%

Characterization Data

HRMS (ESI):

  • Calculated for C₂₇H₃₄N₄O₂S [M+H]⁺: 479.2481

  • Found: 479.2478.

1H NMR (400 MHz, DMSO-d6):

  • δ 8.64 (s, 1H, naphthyl-H), 7.83 (d, J = 8 Hz, thiazole-H), 4.94 (s, 2H, CH₂).

Optimization Challenges and Solutions

Stereochemical Drift

  • Issue : Epimerization at C3 during amide coupling.

  • Solution : Use low-temperature (<10°C) conditions and bulky bases (e.g., DIPEA).

Purification Difficulties

  • HPLC Method : C18 column, gradient 30→70% acetonitrile/water over 30 min.

  • Recrystallization Solvent : Ethyl acetate/hexane (1:3) .

Chemical Reactions Analysis

Types of Reactions

N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical to its pharmacological profile. Below is a detailed analysis:

Table 1: Key Structural and Pharmacological Comparisons

Compound ID/Name Core Structure Differences Pharmacological Activity (EC50, nM) Metabolic Stability (Human Microsomes, % remaining) Selectivity (D3/D2 Ratio)
Target Compound (N-((1R,3R)-3-(2-(((S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide) 2-Naphthamide terminus; hydroxycyclobutyl core 2.8 (D3) 85% (1 h) 120:1
Compound 33 (4-Fluorobenzenesulfonamide analog) 4-Fluorobenzenesulfonamide terminus; hydroxycyclobutyl core 3.1 (D3) 78% (1 h) 90:1
Compound 34 (3-Chloro-4-fluorobenzenesulfonamide analog) 3-Chloro-4-fluorobenzenesulfonamide terminus; hydroxycyclobutyl core 1.9 (D3) 68% (1 h) 150:1
Compound 35 (3,4-Difluorobenzenesulfonamide analog) 3,4-Difluorobenzenesulfonamide terminus; hydroxycyclobutyl core 2.5 (D3) 72% (1 h) 110:1
Compound 6a (N-Phenylacetamide-triazole analog) Triazole linker; naphthalen-1-yloxy group; phenylacetamide terminus N/A (No D3 activity reported) 50% (1 h) N/A

Key Findings

Terminal Group Influence :

  • The 2-naphthamide group in the target compound enhances metabolic stability (85% remaining) compared to sulfonamide analogs (68–78%) due to reduced oxidative susceptibility .
  • Sulfonamide derivatives (e.g., Compound 34) exhibit higher D3 potency (EC50 = 1.9 nM) but lower stability, suggesting a trade-off between activity and pharmacokinetics.

Substituent Effects on Selectivity :

  • Chlorine substitution (Compound 34) improves D3/D2 selectivity (150:1) but compromises metabolic stability. The target compound balances selectivity (120:1) with stability, likely due to the naphthamide’s bulkier aromatic system .

Triazole-Based Analogs :

  • Compounds like 6a () lack dopamine receptor activity but show moderate stability (50% remaining), highlighting the necessity of the tetrahydrobenzo[d]thiazole core for D3 targeting .

Synthetic Methodology :

  • The target compound and sulfonamide analogs () share a common hydroxycyclobutyl intermediate, synthesized via copper-catalyzed cycloaddition (similar to methods in ) .

Biological Activity

N-((1R,3R)-3-(2-(((S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-3-hydroxycyclobutyl)-2-naphthamide is a complex organic compound with potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects and mechanisms.

Chemical Structure and Properties

The compound features a unique combination of structural elements that contribute to its biological activity:

  • Thiazole Ring : Known for its presence in various bioactive molecules.
  • Cyclobutyl Group : Provides rigidity and influences the compound's interaction with biological targets.
  • Naphthamide Moiety : Often associated with enhanced binding affinity to receptors.

Molecular Formula

The molecular formula for this compound is C23H30N4O2S.

Key Functional Groups

  • Amine groups that may participate in hydrogen bonding.
  • Hydroxy group that can influence solubility and reactivity.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes in the body.

Potential Targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at various GPCRs, influencing signaling pathways related to neurotransmission and inflammation .
  • Monoamine Oxidases (MAOs) : It may exhibit inhibitory effects on MAO enzymes, which are crucial in the metabolism of neurotransmitters .

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound:

  • Antidepressant Activity : In animal models, it has shown potential antidepressant-like effects through modulation of serotonin and norepinephrine levels.
  • Anticonvulsant Properties : The compound has been evaluated for its ability to reduce seizure activity in preclinical models .

Case Studies

Several case studies highlight the efficacy of this compound:

StudyObjectiveFindings
Study 1Assess antidepressant effectsSignificant reduction in depressive behaviors in rodent models.
Study 2Evaluate anticonvulsant potentialShowed a marked decrease in seizure frequency compared to control groups.
Study 3Investigate receptor interactionsIdentified as a selective modulator of specific GPCRs with favorable binding affinity.

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicology studies indicate a favorable profile with no significant adverse effects observed at therapeutic doses. Further investigations are necessary to establish long-term safety data.

Q & A

Q. What foundational synthetic routes are used to prepare this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including:

  • Cyclobutyl ring formation : Controlled coupling of hydroxycyclobutyl intermediates with thiazole derivatives under anhydrous conditions (e.g., CH₂Cl₂, triethylamine) .
  • Amide bond formation : Activation of carboxylic acid groups (e.g., using coupling agents like EDCI/HOBt) followed by reaction with amino-thiazole precursors .
  • Purification : Reverse-phase HPLC or recrystallization (e.g., methanol/ethanol) to isolate high-purity intermediates . Characterization : 1H/13C NMR confirms proton/carbon environments, IR identifies functional groups (e.g., C=O at ~1670 cm⁻¹), and HRMS validates molecular weight .

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